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4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Documentation Hub

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  • Product: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
  • CAS: 1373232-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. In the absence of direct experimental data in the public domain, this document synthesizes information from analogous structures found in the literature to offer a robust and scientifically grounded prediction of its spectral features. The guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrazole-based compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to the Spectroscopic Challenge

The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules.[1][2] The specific substitution pattern of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, featuring a halogen, an alkyl group, a protecting group, and a reactive aldehyde, presents a unique spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules.[3] This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, providing a rationale for the predicted chemical shifts and coupling patterns based on established principles and data from closely related analogues.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the pyrazole methyl protons, and the protons of the tetrahydropyranyl (THP) protecting group. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H (CHO)9.9 - 10.2s-1H
Pyrazole-CH₃2.4 - 2.6s-3H
THP-H2' (anomeric)5.4 - 5.7dd~9-11, ~2-31H
THP-H6'ax4.0 - 4.2m-1H
THP-H6'eq3.6 - 3.8m-1H
THP-H3', H4', H5'1.6 - 2.2m-6H

Predicted in CDCl₃ at 400 MHz.

Interpretation of ¹H NMR Data
  • Aldehyde Proton (CHO): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.9-10.2 ppm.[4] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. It should appear as a sharp singlet as there are no adjacent protons to couple with.

  • Pyrazole Methyl Protons (CH₃): The methyl group at the C5 position of the pyrazole ring is predicted to resonate as a singlet in the region of 2.4-2.6 ppm. The exact position will be influenced by the electronic effects of the adjacent bromo and N-THP groups.

  • Tetrahydropyranyl (THP) Protons: The oxane protecting group introduces a set of characteristic signals.

    • The anomeric proton (H2') is the most downfield of the THP protons, expected between 5.4 and 5.7 ppm.[5] Its multiplicity will be a doublet of doublets (dd) due to coupling with the two adjacent protons on the C3' carbon.

    • The two protons on the C6' carbon, being diastereotopic, will have different chemical shifts and will appear as multiplets in the range of 3.6-4.2 ppm.

    • The remaining six protons on the C3', C4', and C5' carbons of the THP ring will likely appear as a complex multiplet in the upfield region of 1.6-2.2 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde-C (CHO)183 - 186
Pyrazole-C3148 - 152
Pyrazole-C4115 - 118
Pyrazole-C5130 - 134
Pyrazole-CH₃12 - 15
THP-C2' (anomeric)88 - 92
THP-C6'67 - 70
THP-C3'30 - 33
THP-C4'24 - 27
THP-C5'21 - 24

Predicted in CDCl₃ at 100 MHz.

Interpretation of ¹³C NMR Data
  • Carbonyl Carbon (CHO): The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the range of 183-186 ppm.[4]

  • Pyrazole Ring Carbons:

    • C3: This carbon, attached to the electron-withdrawing aldehyde group, is predicted to be significantly deshielded, with a chemical shift in the 148-152 ppm range.

    • C4: The brominated carbon will have a chemical shift in the region of 115-118 ppm. The direct attachment of the bromine atom causes a significant upfield shift compared to an unsubstituted carbon.

    • C5: The carbon bearing the methyl group is expected to resonate between 130 and 134 ppm.

  • Pyrazole Methyl Carbon (CH₃): The methyl carbon should appear in the upfield region of the spectrum, typically between 12 and 15 ppm.[6]

  • Tetrahydropyranyl (THP) Carbons:

    • The anomeric carbon (C2') is characteristically found between 88 and 92 ppm.[5]

    • The C6' carbon, attached to the oxygen atom, will resonate in the 67-70 ppm range.

    • The remaining THP carbons (C3', C4', C5') are expected in the aliphatic region between 21 and 33 ppm.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality NMR spectra of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic compounds and generally does not interfere with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) could be an alternative if solubility is an issue.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.[3]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as the ¹³C nucleus is much less sensitive than ¹H)

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the THP ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning the quaternary carbons and confirming the connectivity of the different fragments of the molecule.[3]

Visualizations

Molecular Structure

Caption: Molecular structure of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

NMR Data Acquisition and Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (0.6-0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C{¹H} NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 an1 Process Spectra (FT, Phasing, Baseline Correction) acq5->an1 an2 Reference Spectra (Solvent Peak) an1->an2 an3 Integrate ¹H Signals an2->an3 an4 Assign Signals using 1D & 2D Data an3->an4 an5 Report Chemical Shifts (δ) and Coupling Constants (J) an4->an5

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR spectra. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The application of 2D NMR techniques will be indispensable for the definitive assignment of all proton and carbon signals, thereby confirming the structure of this novel compound.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional - Rsc.org. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • Supplemental Information - MPG.PuRe. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. Available at: [Link]

  • 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl) - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254924/
  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. Available at: [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. Available at: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of THP-Protected 4-Bromo-5-methylpyrazole-3-carbaldehyde

Executive Summary In modern medicinal chemistry, functionalized pyrazoles are privileged pharmacophores, frequently embedded in the core structures of kinase inhibitors and anti-inflammatory agents[1]. Among these buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrazoles are privileged pharmacophores, frequently embedded in the core structures of kinase inhibitors and anti-inflammatory agents[1]. Among these building blocks, THP-protected 4-bromo-5-methylpyrazole-3-carbaldehyde stands out as a highly versatile, bifunctional intermediate. The strategic placement of a bromide at the C4 position and a carbaldehyde at the C3 position allows for orthogonal functionalization. However, unlocking the full synthetic potential of this scaffold requires precise management of the pyrazole's acidic N-H proton. This technical guide explores the physicochemical properties, structural rationale, and self-validating synthetic protocols for utilizing this THP-protected intermediate in advanced drug development workflows.

Molecular Architecture & Physicochemical Properties

The unprotected precursor, 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1287752-82-2), exhibits high polarity and hydrogen-bonding capability due to the free N-H group[2]. By masking this nitrogen with a tetrahydropyranyl (THP) acetal, the molecule's physicochemical profile is fundamentally altered. The THP group eliminates the hydrogen bond donor capacity, significantly increasing lipophilicity and organic solvent solubility, which is critical for homogeneous transition-metal catalysis[3].

Table 1: Comparative Physicochemical Data
PropertyUnprotected Pyrazole PrecursorTHP-Protected Intermediate
Molecular Formula C₅H₅BrN₂OC₁₀H₁₃BrN₂O₂
Molecular Weight 189.01 g/mol 273.13 g/mol
LogP (Predicted) ~1.52.5 – 2.8
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 34
Topological Polar Surface Area 45.3 Ų38.8 Ų
Physical State (RT) SolidViscous oil to low-melting solid
Solubility Profile Polar organics (DMF, DMSO)Broad (DCM, THF, EtOAc, Toluene)

Strategic Rationale for N-Protection

The decision to utilize a THP group over other common protecting groups (such as Boc, SEM, or Trityl) is driven by a precise balance of stability and cleavage conditions.

Unprotected pyrazoles possess an acidic N-H proton (pKa ~ 14)[4]. During palladium-catalyzed cross-coupling reactions, this proton can coordinate with the palladium center, leading to catalyst poisoning or unwanted N-arylation byproducts[3]. The THP group acts as an effective steric and electronic shield. Unlike the Boc group, which can be thermally labile or susceptible to nucleophilic attack by strong bases, the THP acetal is highly stable to strongly basic conditions (e.g., K₂CO₃, NaOtBu) and organometallic reagents used in downstream functionalization[3].

Reactivity Core THP-Protected 4-bromo-5-methylpyrazole-3-carbaldehyde C3 C3 Position: Carbaldehyde Target for Reductive Amination Core->C3 C4 C4 Position: Bromide Target for Cross-Coupling (Suzuki/Stille) Core->C4 N1 N1 Position: THP Group Acid-Labile Protecting Group Core->N1

Figure 1: Key reactive sites and orthogonal functionalization pathways of the intermediate.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and high yields.

Protocol A: THP Protection of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde

Objective: Selectively protect the pyrazole nitrogen without acetalizing the C3-carbaldehyde.

  • Reaction Setup: Charge an oven-dried round-bottom flask with 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

    • Causality: PPTS is explicitly chosen over stronger acids like p-toluenesulfonic acid (pTsOH). While pTsOH accelerates N-protection, its strong acidity risks converting the sensitive C3-carbaldehyde into a bis-tetrahydropyranyl acetal. PPTS provides the exact mild acidity required for selective N-aminal formation[3].

  • Monitoring (Self-Validation): Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar starting material (low Rf) and the emergence of a less polar spot (higher Rf) validates the successful masking of the polar N-H bond.

  • Quenching & Workup: Add saturated aqueous NaHCO₃ (equal volume to DCM) and stir vigorously for 10 minutes.

    • Causality: The reaction must be neutralized before solvent evaporation. Concentrating the mixture in the presence of an active acid catalyst will drive the equilibrium backwards, leading to premature deprotection of the THP group.

  • Isolation: Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the THP-protected product.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position to build complex kinase inhibitor scaffolds[1].

  • Reaction Setup: In a Schlenk flask, combine the THP-protected intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: Degassing is mandatory to prevent oxidative degradation of the Pd(0) active species. Water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex, which accelerates the transmetalation step[1].

  • Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Deprotection (Optional One-Pot): If immediate deprotection is desired, cool the mixture, add 4M HCl in dioxane, and stir at room temperature for 2 hours to cleave the acid-labile THP group.

Workflow SM Unprotected Pyrazole Protect THP Protection DHP, PPTS, DCM SM->Protect Int THP-Protected Intermediate Protect->Int Couple Suzuki Coupling Pd(dppf)Cl2, Boronic Acid Int->Couple Prod C4-Functionalized Product Couple->Prod

Figure 2: Synthetic workflow from THP protection to C4-functionalization via Suzuki coupling.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized THP-protected intermediate, researchers must rely on specific analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of successful THP protection is the appearance of a distinct multiplet at δ 5.30 – 5.50 ppm , corresponding to the anomeric methine proton (N-CH-O) of the THP ring. Additionally, the disappearance of the broad N-H singlet (typically >10 ppm) confirms complete conversion. Due to the creation of a stereocenter at the anomeric carbon, the molecule exists as a racemic mixture, which may cause slight broadening or splitting of the pyrazole methyl and formyl signals.

  • Mass Spectrometry (ESI-MS): The compound will exhibit a molecular ion peak at m/z 273.0 [M+H]⁺ and 275.0 [M+2+H]⁺ in a 1:1 ratio, characteristic of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

References

  • Source: Google Patents (WO2024022487A1)

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Introduction to the Molecule and the Critical Role of Solubility 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a substituted pyrazole. The pyrazole nucleus is...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction to the Molecule and the Critical Role of Solubility

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a substituted pyrazole. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[4][5][6][7] The specific functional groups on this molecule—a bromo group, a methyl group, a carbaldehyde (formyl) group[8], and an N-linked tetrahydropyranyl (THP) group—render it a versatile synthetic intermediate.[8]

The solubility of such a compound is a critical physical property that dictates its utility.[9] In process chemistry, solubility determines the choice of solvent for reactions, crystallization, and purification. In drug discovery, poor aqueous solubility can be a major obstacle, leading to low bioavailability and challenging formulation development.[1][6] Therefore, a thorough understanding of its solubility in a variety of organic solvents is paramount for any development program.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[10] The overall solubility of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde will be a balance of the contributions from its various functional groups.

  • Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a pyridine-type nitrogen (electron-rich) and a pyrrole-type nitrogen.[5][8] This duality imparts a degree of polarity and the potential for hydrogen bond acceptance.

  • Bromo and Methyl Groups: The bromo and methyl substituents are relatively non-polar and will contribute to solubility in less polar solvents.

  • Carbaldehyde Group: The aldehyde group is polar and can act as a hydrogen bond acceptor, which should enhance solubility in polar aprotic and protic solvents.

  • Tetrahydropyranyl (THP) Group: The THP (oxan-2-yl) group is a common protecting group for the pyrazole N-H.[11][12] It is essentially an acetal, which is stable under basic and neutral conditions but labile in acid.[12] Its presence adds significant non-polar, aliphatic character to the molecule, while the ether oxygen can act as a hydrogen bond acceptor. The THP group is known to often confer good solubility in organic solvents.[13][14]

Overall Prediction: Based on this analysis, the molecule is expected to have low solubility in highly non-polar solvents like hexanes. Its solubility should increase in solvents of intermediate polarity such as dichloromethane (DCM) and tetrahydrofuran (THF). Good solubility is anticipated in polar aprotic solvents like acetone and acetonitrile, where the polar groups can be effectively solvated. Solubility in polar protic solvents like ethanol and methanol will depend on the balance between the molecule's ability to accept hydrogen bonds and the energy cost of disrupting the solvent's own hydrogen-bonding network.

Selection of Organic Solvents for Profile Analysis

A representative panel of organic solvents should be selected to span a range of polarities and functionalities. This allows for a comprehensive understanding of the compound's behavior.

Solvent ClassExample SolventRationale
Non-Polar n-HeptaneRepresents purely aliphatic, non-polar environments.
Non-Polar / Halogenated Dichloromethane (DCM)A common solvent for organic reactions, slightly more polar than heptane.
Ethereal Tetrahydrofuran (THF)A polar aprotic solvent capable of hydrogen bond acceptance.
Ketonic AcetoneA highly polar aprotic solvent.
Nitrile Acetonitrile (ACN)A polar aprotic solvent, common in chromatography.[15][16]
Alcoholic (Protic) Ethanol (EtOH)A polar protic solvent capable of donating and accepting hydrogen bonds.
Amide Dimethylformamide (DMF)A highly polar aprotic solvent with strong solvating power.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[1][2][3][17] This method ensures that the solution reaches saturation, providing a thermodynamic constant rather than a kinetically limited value.[1]

Workflow for Solubility Determination

The overall experimental process is a systematic workflow designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid compound into vials B Add precise volume of selected solvent A->B Solvent Addition C Agitate at constant temperature (e.g., 25°C) for >24 hours B->C Incubation D Allow solids to settle C->D Settling E Filter supernatant (0.22 µm PTFE filter) D->E Filtration F Prepare serial dilutions of the clear filtrate E->F Dilution G Analyze by HPLC-UV F->G Injection I Quantify concentration in saturated solution G->I Interpolation J Calculate Solubility (e.g., in mg/mL or mM) I->J Final Calculation

Sources

Exploratory

An In-Depth Technical Guide to the Mass Determination of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive technical overview of the determination of two critical molecular parameters—molecular weight and exact mass—for the heterocyclic compound 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. We delve into the theoretical distinctions between these values, their practical implications in analytical chemistry, and the causality behind the experimental workflows used for their determination. This document details the principles and step-by-step protocols for High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights for accurate analysis and data interpretation.

Introduction to 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Chemical Identity and Structure

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a substituted pyrazole derivative. Through systematic deconstruction of its IUPAC name, the molecular formula is established as C₁₀H₁₃BrN₂O₂ .

  • Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Substituents :

    • A bromo group at position 4.

    • A methyl group at position 5.

    • A carbaldehyde (formyl) group at position 3.

    • An oxan-2-yl (tetrahydropyran-2-yl or THP) group at the N-2 position of the pyrazole ring.

The presence of these functional groups suggests a molecule with significant potential for chemical modification and diverse biological interactions.

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile framework for a multitude of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3] The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into newly developed drugs.[2] The specific substitutions on the pyrazole core, such as the halogenation and N-alkylation seen in the topic compound, are critical for tuning the molecule's interaction with biological targets and optimizing its drug-like properties.[1][4]

The Critical Role of Mass and Weight in Compound Characterization

In the journey from synthesis to clinical application, the unambiguous confirmation of a molecule's identity is paramount. Molecular weight and exact mass are fundamental parameters that confirm the elemental composition of a newly synthesized compound. Any discrepancy between the theoretical and experimentally determined mass can indicate impurities, incorrect structure assignment, or unexpected degradation, making their accurate measurement a critical quality control checkpoint.

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with critical differences in the context of mass spectrometry.[5][6][7]

Defining Molecular Weight (Average Molar Mass)

Molecular weight (or more accurately, average molar mass) is calculated using the weighted average of the atomic masses of all naturally occurring isotopes for each element in the molecule. This value is what is used for stoichiometric calculations in the laboratory (e.g., preparing a solution of a specific molarity). It is an average value representing a bulk sample of the compound.

Defining Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). Mass spectrometry is a technique powerful enough to separate and detect individual ions based on their mass-to-charge ratio (m/z).[6][7] Therefore, high-resolution mass spectrometers measure the exact mass of individual isotopic species, not the average molecular weight.[6][7]

Practical Implications for the Researcher

For a drug development professional, this distinction is vital. When submitting a sample for High-Resolution Mass Spectrometry (HRMS) analysis to confirm its identity, the experimentally measured m/z value must be compared against the calculated exact mass , not the molecular weight. A match within a few parts-per-million (ppm) provides high confidence in the elemental composition of the compound.

Quantitative Data Summary

The calculated values for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde are summarized below. Note the two distinct exact masses due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 50.7% to 49.3%. This results in a characteristic isotopic pattern in the mass spectrum.

ParameterValue
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight ( g/mol ) 301.13
Exact Mass (Monoisotopic, ⁷⁹Br) 300.01605 Da
Exact Mass (Monoisotopic, ⁸¹Br) 302.01400 Da

Calculations based on IUPAC atomic weights and monoisotopic masses.

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the exact mass of a compound, thereby confirming its elemental formula.[8][9]

Principle of HRMS

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess very high resolving power. This allows them to distinguish between ions with very small mass differences. By measuring the m/z of an ion to several decimal places, it is possible to derive a unique elemental formula. The causality behind this is that the mass defect (the difference between the exact mass and the nominal mass) is unique for each combination of atoms.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation : Dissolve a small amount of the purified compound (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard compound or mixture to ensure high mass accuracy.

  • Sample Introduction : Introduce the sample into the mass spectrometer's ion source, typically via direct infusion using a syringe pump. Electrospray ionization (ESI) is a common "soft" ionization technique for this type of molecule, which usually generates the protonated molecular ion, [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum in full scan mode at high resolution (e.g., >60,000 FWHM).

  • Data Analysis :

    • Identify the m/z values for the isotopic cluster corresponding to the [M+H]⁺ ion.

    • For the target compound, expect to see two major peaks of nearly equal intensity separated by ~2 Da, corresponding to [C₁₀H₁₄BrN₂O₂]⁺ with the ⁷⁹Br and ⁸¹Br isotopes.

    • Compare the experimentally measured m/z of the most abundant isotope peak (the ⁷⁹Br species) with the calculated exact mass. The mass error should ideally be less than 5 ppm.

Data Interpretation: The Bromine Isotopic Signature

A key self-validating feature in the analysis of this compound is the distinct isotopic pattern of bromine. The presence of one bromine atom will generate a pair of peaks ([M] and [M+2]) in the mass spectrum with an intensity ratio of approximately 1:1. This signature provides immediate and high-confidence evidence for the presence of a single bromine atom in the molecule.[11]

HRMS Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Dissolve Compound (~1 mg/mL in MeOH) B 2. Dilute to Final Conc. (~5 µg/mL) A->B D 4. Direct Infusion (ESI+) B->D C 3. Calibrate HRMS (Ensure Mass Accuracy) C->D E 5. Acquire Full Scan Spectrum (Resolution >60,000) D->E F 6. Identify Isotopic Cluster ([M+H]⁺ and [M+2+H]⁺) E->F G 7. Check 1:1 Intensity Ratio (Confirms 1x Br) F->G H 8. Match Measured m/z to Calculated Exact Mass F->H I 9. Calculate Mass Error (Target < 5 ppm) H->I

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Integrated Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HRMS confirms the elemental composition, it does not assess the purity of the sample. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to provide both identity and purity information simultaneously.[12][13]

The Synergy of Separation and Detection

LC separates the components of a mixture in time before they enter the mass spectrometer. This is crucial because co-eluting impurities can suppress the ionization of the target compound or lead to misinterpretation of the data. By obtaining a clean mass spectrum for the chromatographically resolved peak of interest, the scientist can be confident that the mass data pertains exclusively to the target compound.[13]

Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation : Prepare the sample as described for HRMS (1-10 µg/mL in a mobile phase-compatible solvent).[10]

  • LC Method Development :

    • Select an appropriate LC column (e.g., C18 reversed-phase).

    • Develop a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) that provides good retention and peak shape for the compound.

  • MS Detector Setup : Set the mass spectrometer to scan for the expected m/z of the protonated molecule ([M+H]⁺ ≈ 301.0 and 303.0).

  • Injection and Analysis : Inject the sample onto the LC system. The compound will be separated from impurities on the column and then detected by the MS.

  • Data Analysis :

    • Generate an extracted ion chromatogram (EIC) for the m/z values of the target compound.

    • A single, sharp peak in the EIC confirms the presence and indicates the purity of the compound.

    • Examine the mass spectrum under this chromatographic peak to confirm the correct isotopic pattern and mass.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_run Analysis cluster_process Data Processing A 1. Prepare Sample (~5 µg/mL) B 2. Develop LC Method (Column, Mobile Phase) A->B C 3. Inject Sample B->C D 4. Chromatographic Separation (e.g., C18 Column) C->D E 5. Ionization (ESI+) & MS Detection D->E F 6. Extract Ion Chromatogram (EIC for m/z 301 & 303) E->F G 7. Assess Peak Purity F->G H 8. Analyze Mass Spectrum (Under Chromatographic Peak) F->H I 9. Confirm Identity & Purity G->I H->I

Caption: Integrated LC-MS workflow for purity assessment and identity confirmation.

Conclusion

The accurate determination of the exact mass and molecular weight of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a non-negotiable step in its development as a potential therapeutic agent. High-Resolution Mass Spectrometry provides definitive confirmation of its elemental composition, C₁₀H₁₃BrN₂O₂, through precise mass measurement and the unmistakable isotopic signature of bromine. Complementary analysis by LC-MS validates these findings while simultaneously assessing sample purity. Together, these self-validating analytical systems provide the robust, high-confidence data required to advance promising compounds like this substituted pyrazole through the rigorous drug discovery and development pipeline.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 17, 2026, from [Link]

  • Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Ball, D., et al. (2015). High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. Analytical and Bioanalytical Chemistry, 407(7), 1871-1883. Retrieved March 17, 2026, from [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. Retrieved March 17, 2026, from [Link]

  • Pediaa. (2022). What is the Difference Between Exact Mass and Molecular Weight. Retrieved March 17, 2026, from [Link]

  • Reddit r/Chempros. (2023). Exact mass vs molecular weight. Retrieved March 17, 2026, from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved March 17, 2026, from [Link]

  • Alvarez-Martin, A., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Eljarrat, E., & Barceló, D. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. Journal of Chromatography A. Retrieved March 17, 2026, from [Link]

  • MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved March 17, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved March 17, 2026, from [Link]

  • Quora. (2017). What is the difference between molecular weight and exact mass?. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2012). Molecular weight or exact mass in LC-MS?. Retrieved March 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved March 17, 2026, from [Link]

  • Quora. (2020). What is the difference between exact mass and molecular weight?. Retrieved March 17, 2026, from [Link]

  • Resolvemass Laboratories. (2024). Identification of In-Process Organic Compounds using LCMS. Retrieved March 17, 2026, from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Application Note: Synthesis and Tetrahydropyranyl (THP) Protection of 4-Bromo-5-methyl-1H-pyrazole-3-carbaldehyde Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Tetrahydropyranyl (THP) Protection of 4-Bromo-5-methyl-1H-pyrazole-3-carbaldehyde

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Bromo-5-methyl-1-(oxan-2-yl)-1H-pyrazole-3-carbaldehyde (THP-protected intermediate)

Introduction & Strategic Rationale

In the development of advanced targeted therapeutics, particularly aminoheteroaryl kinase inhibitors (such as CDK4 inhibitors), highly functionalized pyrazoles serve as critical hinge-binding motifs[1]. The starting material, 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1287752-82-2), possesses three reactive vectors: an acidic pyrazole N-H, an electrophilic aldehyde, and an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

To execute complex downstream couplings at the C4 position without competing side reactions or catalyst poisoning by the free pyrazole nitrogen, robust protection is mandatory. The tetrahydropyranyl (THP, systematically oxan-2-yl) group is the industry standard for this transformation. It is installed under mild acidic conditions, is highly stable to strongly basic cross-coupling environments, and can be cleanly cleaved under acidic conditions later in the synthetic sequence.

This protocol details the optimized, step-by-step synthesis of 4-bromo-5-methyl-1-(oxan-2-yl)-1H-pyrazole-3-carbaldehyde, emphasizing the mechanistic causality behind each operational parameter to ensure high yield and reproducibility.

Process Workflow & Mechanistic Overview

The reaction proceeds via an acid-catalyzed addition of the pyrazole N-H across the electron-rich enol ether double bond of 3,4-dihydro-2H-pyran (DHP). The acid catalyst protonates DHP to form a resonance-stabilized oxocarbenium ion, which is subsequently attacked by the pyrazole nitrogen.

G SM Starting Material 4-Bromo-5-methyl-1H-pyrazole-3-carbaldehyde Reagents Reagent Addition DHP (1.5 eq), PTSA (0.1 eq), Anhydrous DCM SM->Reagents Reaction Catalytic Cycle Oxocarbenium Formation & N-Attack (25°C, 3h) Reagents->Reaction Quench Reaction Quench Sat. NaHCO3 (aq) to neutralize PTSA Reaction->Quench Workup Workup & Extraction Phase Separation, Dry over Na2SO4 Quench->Workup Purify Purification Silica Gel Chromatography (Hex/EtOAc) Workup->Purify Product Isolated Product THP-Protected Pyrazole Purify->Product

Caption: Workflow for the THP protection of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde.

Materials and Reagents

A self-validating protocol begins with strict reagent quality control. Moisture in the reaction limits the efficiency of the acid catalyst and can lead to DHP polymerization.

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)Notes
4-Bromo-5-methyl-1H-pyrazole-3-carbaldehyde Starting Material1.0 eq1.89 gEnsure dry; CAS 1287752-82-2.
3,4-Dihydro-2H-pyran (DHP) Protecting Agent1.5 eq1.37 mL (1.26 g)Source of oxocarbenium ion.
p-Toluenesulfonic acid monohydrate (PTSA) Acid Catalyst0.1 eq190 mgMild organic acid; preferred over mineral acids.
Dichloromethane (DCM) Solvent0.2 M50.0 mLMust be anhydrous to prevent DHP hydration.
Sodium Bicarbonate (NaHCO₃) Quenching AgentExcess~20 mL (Sat. Aq.)Neutralizes PTSA prior to concentration.

Step-by-Step Synthesis Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen ( N2​ ).

  • Causality: The intermediate oxocarbenium ion is highly sensitive to water, which would competitively attack the intermediate to form 2-hydroxytetrahydropyran (lactol), consuming the DHP reagent and stalling the reaction.

Step 2: Reagent Dissolution

  • Add 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (1.89 g, 10.0 mmol) to the flask.

  • Add anhydrous Dichloromethane (DCM, 50 mL) and stir until a homogenous solution or fine suspension is achieved.

  • Add p-Toluenesulfonic acid monohydrate (PTSA, 190 mg, 1.0 mmol).

Step 3: DHP Addition and Reaction

  • Using a syringe, add 3,4-Dihydro-2H-pyran (DHP, 1.37 mL, 15.0 mmol) dropwise over 5 minutes at room temperature (20-25 °C).

  • Causality: DHP addition is performed dropwise to control the mild exotherm associated with oxocarbenium formation and to prevent acid-catalyzed homopolymerization of DHP, which complicates downstream purification.

  • Stir the reaction mixture under N2​ at room temperature for 3 to 4 hours.

  • Monitor reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate; UV visualization). The starting material ( Rf​≈0.2 ) should completely convert to a higher-running spot ( Rf​≈0.6 ).

Step 4: Quench and Workup

  • Once TLC indicates complete consumption of the starting material, add 20 mL of saturated aqueous NaHCO3​ solution to the flask and stir vigorously for 10 minutes.

  • Causality (Critical): The acid catalyst must be strictly neutralized before solvent evaporation. Concentrating the reaction mixture in the presence of active PTSA will drive the equilibrium backward, leading to spontaneous deprotection of the THP group.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield a crude oil.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Pro-Tip: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes. Although THP-pyrazoles are generally stable, highly acidic silanol groups on standard silica can occasionally cause partial deprotection during chromatography.

  • Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate to afford 4-bromo-5-methyl-1-(oxan-2-yl)-1H-pyrazole-3-carbaldehyde as a pale yellow to off-white solid/viscous oil.

Analytical Characterization

Validation of the synthesized product requires confirming both the presence of the THP ring and the integrity of the aldehyde. Due to the stereocenter at the C2 position of the oxane ring, the product may present complex NMR splitting (diastereotopic protons).

Analytical MethodExpected Signals / ObservationsDiagnostic Importance
¹H NMR (400 MHz, CDCl₃) δ 9.95 (s, 1H, CHO)Confirms aldehyde remains intact.
δ 5.40 (dd, 1H, THP anomeric CH)Primary confirmation of THP attachment.
δ 4.05 - 3.60 (m, 2H, THP -OCH₂)Confirms THP ring ether linkage.
δ 2.35 (s, 3H, Pyrazole-CH₃)Confirms pyrazole core.
δ 2.20 - 1.55 (m, 6H, THP -CH₂CH₂CH₂-)Confirms aliphatic THP backbone.
LC-MS (ESI+) [M+H]+ m/z 273.0, 275.0Confirms molecular weight and 1:1 Bromine isotope pattern.

References

  • Google Patents. "WO2024022487A1 - Aminoheteroaryl kinase inhibitors". (Demonstrates the utility of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde in synthesizing CDK4 inhibitors and related cross-coupling methodologies).

Sources

Method

The Strategic Utility of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have led to its incorporation into a multitude of clinically successful therapeutic agents.[3] Notably, eight FDA-approved small molecule protein kinase inhibitors feature a pyrazole ring, a testament to its efficacy in targeting this critical class of enzymes implicated in oncology.[1][2] The pyrazole core's ability to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the ATP-binding pocket of kinases makes it an ideal framework for the design of potent and selective inhibitors.[3]

This guide focuses on a particularly valuable and strategically functionalized building block: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde . The unique arrangement of its functional groups—a reactive aldehyde, a versatile bromine atom, and a protecting group on the pyrazole nitrogen—offers a powerful platform for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and robust protocols for the effective utilization of this building block in drug discovery campaigns, with a focus on the synthesis of kinase inhibitors and other therapeutically relevant molecules.

Molecular Profile and Handling

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a crystalline solid at room temperature. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the pyrazole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[4] The strategic placement of the bromine atom at the 4-position and the carbaldehyde at the 3-position provides two orthogonal handles for a wide array of chemical modifications.

PropertyValue
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)
Storage Store in a cool, dry place away from light and moisture

Synthetic Applications: A Gateway to Diverse Chemical Scaffolds

The true power of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde lies in its ability to serve as a versatile precursor for a variety of key chemical transformations. This section outlines detailed protocols for three of the most impactful reactions in drug discovery: Suzuki-Miyaura cross-coupling, reductive amination, and Wittig olefination.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[1] In the context of our building block, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position of the pyrazole ring, a common strategy in the development of kinase inhibitors to probe the solvent-exposed region of the ATP-binding site.[2]

Protocol: Synthesis of 4-Aryl-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with a generic arylboronic acid.

Reagents and Materials:

ReagentM.W.AmountMmolEq.
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde273.13273 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh3)41155.5658 mg0.050.05
K2CO3138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (273 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh3)4 (58 mg, 0.05 mmol) to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be screened for optimization.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid. Other bases such as cesium carbonate or sodium carbonate can also be employed.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow Start Start: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Reagents Add Arylboronic Acid, Pd(PPh3)4, K2CO3 Start->Reagents Solvent Add Degassed 1,4-Dioxane/Water Reagents->Solvent Reaction Heat to 90 °C, Stir 12-24h Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 4-Aryl-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Reductive Amination: Introducing Amine Functionality

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5] This reaction is particularly valuable in drug discovery for introducing basic nitrogen atoms, which can improve solubility and provide key interaction points with biological targets. The aldehyde functionality of our building block is an excellent substrate for reductive amination, allowing for the introduction of a diverse range of primary and secondary amines.

Protocol: Synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazol-3-yl)methanamine Derivatives

This protocol provides a general procedure for the reductive amination of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with a generic primary amine.

Reagents and Materials:

ReagentM.W.AmountMmolEq.
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde273.13273 mg1.01.0
Primary Amine--1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Dichloromethane (DCM)-10 mL--
Acetic Acid (optional)-1-2 drops--

Step-by-Step Procedure:

  • To a round-bottom flask, add 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (273 mg, 1.0 mmol) and the primary amine (1.1 mmol) in dichloromethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • In a separate flask, suspend sodium triacetoxyborohydride (318 mg, 1.5 mmol) in dichloromethane (5 mL).

  • Slowly add the suspension of sodium triacetoxyborohydride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired amine product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than other borohydrides, minimizing the formation of the corresponding alcohol as a byproduct.

  • Solvent: Dichloromethane is a common and effective solvent for reductive amination reactions.

  • Acid Catalyst: Acetic acid can be used to catalyze the formation of the imine intermediate, which can be beneficial for less reactive aldehydes or amines.

Reductive_Amination_Workflow Start Start: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Imine_Formation Add Primary Amine, Stir at RT (optional Acetic Acid) Start->Imine_Formation Reduction Add Sodium Triacetoxyborohydride at 0 °C to RT Imine_Formation->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: ((4-Bromo-5-methyl-2-(oxan-2-yl)pyrazol-3-yl)methyl)amine Derivative Purification->Product

Caption: Reductive Amination Workflow.

Wittig Olefination: Extending the Carbon Chain

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[2] In drug discovery, this reaction can be used to introduce unsaturated linkers or to append various functional groups to a core scaffold. The aldehyde of our building block readily undergoes Wittig olefination with a variety of phosphorus ylides.

Protocol: Synthesis of 4-Bromo-3-(alkenyl)-5-methyl-2-(oxan-2-yl)pyrazoles

This protocol outlines a general procedure for the Wittig reaction of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with a generic phosphonium ylide.

Reagents and Materials:

ReagentM.W.AmountMmolEq.
Phosphonium Salt--1.21.2
n-Butyllithium (n-BuLi)64.06-1.21.2
Tetrahydrofuran (THF), anhydrous-15 mL--
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde273.13273 mg1.01.0

Step-by-Step Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the phosphonium salt (1.2 mmol) and anhydrous tetrahydrofuran (10 mL).

  • Cool the suspension to -78 °C and slowly add n-butyllithium (1.2 mmol, e.g., 0.48 mL of a 2.5 M solution in hexanes) dropwise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (273 mg, 1.0 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Slowly add the solution of the aldehyde to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired alkene product.

Causality Behind Experimental Choices:

  • Base: n-Butyllithium is a strong base commonly used to generate non-stabilized and semi-stabilized ylides. For stabilized ylides, a weaker base such as sodium hydride or potassium tert-butoxide can be used.

  • Solvent: Anhydrous tetrahydrofuran is a standard solvent for Wittig reactions, as it is aprotic and can dissolve the reagents.

  • Temperature: The initial low temperature for ylide generation helps to prevent side reactions. The reaction with the aldehyde is typically carried out at 0 °C to room temperature.

Wittig_Olefination_Workflow Start Start: Phosphonium Salt Ylide_Formation Add n-BuLi in THF at -78 °C to 0 °C Start->Ylide_Formation Aldehyde_Addition Add Aldehyde Solution at 0 °C to RT Ylide_Formation->Aldehyde_Addition Quench Quench with NH4Cl (aq) Aldehyde_Addition->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: 4-Bromo-3-(alkenyl)-5-methyl-2-(oxan-2-yl)pyrazole Purification->Product

Caption: Wittig Olefination Workflow.

Deprotection of the Tetrahydropyranyl (THP) Group

The final step in many synthetic sequences involving this building block will be the removal of the THP protecting group to reveal the free pyrazole N-H. This is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Deprotection of the THP Group

Reagents and Materials:

ReagentM.W.AmountMmolEq.
THP-protected Pyrazole Derivative--1.01.0
Hydrochloric Acid (4 M in 1,4-dioxane)--5.05.0
Methanol or Ethanol-10 mL--

Step-by-Step Procedure:

  • Dissolve the THP-protected pyrazole derivative (1.0 mmol) in methanol or ethanol (10 mL).

  • Add a solution of 4 M HCl in 1,4-dioxane (1.25 mL, 5.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected pyrazole. Further purification by chromatography or recrystallization may be necessary.

Conclusion: A Versatile Tool for Accelerated Drug Discovery

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly versatile and strategically designed building block that offers medicinal chemists a powerful entry point into a wide array of complex molecular scaffolds. Its orthogonal reactive sites allow for the systematic exploration of chemical space, a crucial aspect of modern drug discovery. The protocols outlined in this guide provide a solid foundation for the utilization of this valuable synthetic intermediate in the pursuit of novel and effective therapeutic agents. The inherent "drug-like" properties of the pyrazole core, combined with the synthetic flexibility of this building block, ensure its continued relevance in the development of the next generation of medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023;28(14):5359.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.

  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. 2015;5:23665-23674.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2023;14(10):1865-1887.

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. 2022;22(8):1197-1215.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Application

Advanced Application Note: Knoevenagel Condensation of Sterically Hindered Pyrazole-3-carbaldehydes

Strategic Context & Mechanistic Rationale The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The substrate 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde represents a highly privileged, yet synthetically demanding, building block.

Executing a Knoevenagel condensation on this specific molecule requires navigating two primary chemical challenges:

  • Steric Congestion at C-3: The electrophilic aldehyde at the C-3 position is flanked by a bulky tetrahydropyranyl (THP/oxan-2-yl) protecting group at N-2 and a bromo substituent at C-4. This steric encumbrance necessitates the use of small, highly reactive active methylene compounds, such as malononitrile, to ensure efficient carbanion attack[1].

  • Protecting Group Lability: The THP group is an acetal, rendering it highly stable to basic conditions but exceptionally labile under acidic conditions. Classical Knoevenagel conditions (e.g., piperidine and glacial acetic acid refluxed in toluene with a Dean-Stark trap) will result in premature deprotection of the pyrazole nitrogen. Therefore, the reaction must be driven by mild, strictly basic, or amphoteric catalysts at ambient or near-ambient temperatures.

StrategicRationale Substrate 4-Bromo-5-methyl-2-(oxan-2-yl) pyrazole-3-carbaldehyde THP THP Group (Base-Stable) Substrate->THP Protected via Bromo C4-Bromo (Cross-Coupling) Substrate->Bromo Functionalized at Aldehyde C3-Aldehyde (Electrophile) Substrate->Aldehyde Reacts at Deprotection Acidic Deprotection THP->Deprotection HCl or TFA Suzuki Suzuki-Miyaura Coupling Bromo->Suzuki Boronic Acid Pd-Catalyst Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Piperidine/EtOH Knoevenagel->Suzuki Step 1 Suzuki->Deprotection Step 2 Target Target Scaffold (e.g., Kinase Inhibitor) Deprotection->Target Final API

Fig 1. Strategic functional group utilization and downstream synthetic workflow.

Catalyst & Condition Optimization

To prevent unwanted tandem Michael additions[2] and THP cleavage, catalyst selection is paramount. As demonstrated in pseudo-multicomponent reactions involving pyrazole carbaldehydes, the initial Knoevenagel condensation generates an arylidene malononitrile intermediate that can be isolated cleanly if the basicity and temperature are tightly controlled[3].

The following table summarizes the quantitative optimization data for the condensation of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with malononitrile.

EntryActive MethyleneCatalyst (mol%)SolventTemp (°C)Time (h)Target Yield (%)THP Cleavage (%)
1MalononitrilePiperidine (10) / AcOH (10)Toluene110 (Reflux)241%48%
2MalononitrilePiperidine (10)EtOH25 (RT)389% < 2%
3MalononitrileDAHP (10)EtOH / H₂O (1:1)25 (RT)492% < 1%
4Ethyl CyanoacetatePiperidine (20)EtOH50678%< 5%

Data Interpretation: Entry 1 highlights the detrimental effect of acetic acid and heat, leading to massive loss of the THP group. Entry 2 represents the standard mild-base approach. Entry 3 utilizes Diammonium Hydrogen Phosphate (DAHP), a highly efficient, green catalyst that performs exceptionally well in aqueous media at room temperature, maximizing yield while completely preserving the acid-sensitive THP group[4].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is built into the workflow: the highly polar nature of the dicyanoalkene product compared to the lipophilic THP-protected starting material ensures that reaction progress can be definitively tracked via normal-phase TLC, and product isolation is driven by spontaneous precipitation.

ProtocolWorkflow Prep 1. Reagent Preparation Equimolar Aldehyde & Malononitrile Solvent: Absolute EtOH Catalyst 2. Catalyst Addition Add 10 mol% Piperidine or DAHP Maintain at 20-25°C Prep->Catalyst Reaction 3. Reaction Phase Stir 2-4 hours Observe color change/precipitation Catalyst->Reaction IPC IPC: TLC/LC-MS Conversion >95%? Reaction->IPC IPC->Reaction No (Continue) Workup 4. Quench & Workup Add cold H2O dropwise Filter resulting precipitate IPC->Workup Yes Purification 5. Purification Wash with cold EtOH/H2O Vacuum dry at 45°C Workup->Purification

Fig 2. Self-validating experimental workflow for the Knoevenagel condensation.

Protocol A: Standard Mild-Base Condensation (Piperidine)

Best for strict anhydrous downstream requirements.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (1.0 mmol, ~273 mg) and malononitrile (1.05 mmol, 69.4 mg) in absolute ethanol (10 mL).

    • Causality: A slight 5% excess of malononitrile compensates for its potential volatility and ensures complete consumption of the sterically hindered aldehyde.

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise via a micropipette at room temperature (20–25 °C).

  • Reaction Monitoring (IPC): Stir the mixture continuously. The solution will typically transition from pale yellow to deep orange, followed by the gradual formation of a fine precipitate.

    • Self-Validation (TLC): After 2 hours, check the reaction via TLC (Eluent: 70:30 Hexanes/Ethyl Acetate). The starting aldehyde will appear as a higher running spot (approx. Rf​=0.6 ). The product, possessing a highly polar dicyanoalkene moiety, will appear significantly lower (approx. Rf​=0.25 ).

  • Workup: Once TLC indicates >95% conversion, add ice-cold distilled water (10 mL) dropwise over 5 minutes to fully crash out the product.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with a cold 1:1 mixture of EtOH/H₂O (2 × 5 mL) to remove residual piperidine and unreacted malononitrile.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Analytical Signature: ¹H-NMR (CDCl₃) will show the disappearance of the aldehyde proton (~9.9 ppm) and the emergence of a sharp singlet for the highly deshielded vinylic proton (~8.2 ppm).

Protocol B: Green Aqueous Condensation (DAHP)

Best for environmental sustainability and maximum protecting group preservation.

  • Reagent Preparation: Suspend the pyrazole-3-carbaldehyde (1.0 mmol) and malononitrile (1.05 mmol) in a 1:1 mixture of Ethanol and DI Water (10 mL total volume).

  • Catalysis: Add Diammonium Hydrogen Phosphate (DAHP) (0.1 mmol, 13.2 mg) in one portion.

    • Causality: DAHP acts as a mild, amphoteric buffer. It provides sufficient basicity to generate the malononitrile carbanion without creating localized pH spikes that could trigger THP hydrolysis[4].

  • Reaction Monitoring (IPC): Stir vigorously at room temperature for 3–4 hours. Because the solvent system is partially aqueous, the product will precipitate heavily as it forms, driving the equilibrium forward (Le Chatelier's principle).

  • Isolation & Purification: Filter the dense precipitate directly. Wash with cold water (10 mL) followed by cold hexanes (5 mL) to remove any trace lipophilic impurities. Dry under vacuum.

Downstream Synthetic Utility

The resulting Knoevenagel adduct, 2-((4-Bromo-5-methyl-2-(oxan-2-yl)-2H-pyrazol-3-yl)methylene)malononitrile , is perfectly primed for complex elaboration. The intact C-4 bromo group can now be subjected to Suzuki-Miyaura cross-coupling with various aryl boronic acids. Because the THP group was preserved during the mild Knoevenagel step, the pyrazole nitrogen remains protected from unwanted coordination to the palladium catalyst during the cross-coupling phase, ensuring high turnover numbers and excellent yields of the final biaryl API scaffolds.

References

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles National Center for Biotechnology Information (PMC)[Link][1]

  • Three-Component Efficient Synthesis of 2-Amino-3-cyano-4H-pyrans Catalyzed by Diammonium Hydrogen Phosphate in Aqueous Media Bentham Science Publishers[Link][4]

  • Pseudo-multicomponent reactions RSC Advances (Royal Society of Chemistry)[Link][3]

  • Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling ACS Omega (American Chemical Society)[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing premature THP cleavage in 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde reactions

Welcome to the Technical Support Center for handling highly functionalized N-THP pyrazoles. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-5-methyl-2-(oxan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly functionalized N-THP pyrazoles. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde .

The tetrahydropyran-2-yl (THP, or oxan-2-yl) group is a staple in organic synthesis, typically used to protect alcohols as acetals. However, when attached to a pyrazole nitrogen, it forms an aminal-like linkage that is exceptionally sensitive to acidic solvolysis[1].

Mechanistic Causality: Why is this specific molecule so unstable?

To stop premature cleavage, we must first understand the structural causality. The molecule contains two strong electron-withdrawing groups (EWGs): the 4-bromo and 3-carbaldehyde substituents.

While these EWGs pull electron density away from the pyrazole core (reducing the basicity of the nitrogens), they paradoxically increase the lability of the N-THP bond under acidic conditions . The deprotection of N-THP pyrazoles proceeds via an acid-catalyzed hydrolysis mechanism[2]. When trace acids protonate the oxygen atom of the THP ring, the highly electron-deficient pyrazole acts as an excellent leaving group. This triggers rapid C-N bond cleavage, yielding the deprotected free pyrazole and 5-hydroxypentanal (hemiacetal)[2].

Because of this heightened leaving-group ability, standard conditions that are considered "mild" for O-THP ethers (like silica gel chromatography or slightly acidic aqueous workups) will rapidly destroy your N-THP pyrazole[3].

Workflow A 4-Bromo-5-methyl-2-(oxan-2-yl) pyrazole-3-carbaldehyde B Acidic Pathway (Trace HCl, SiO2, Lewis Acids) A->B C Basic/Buffered Pathway (Et3N, Cs2CO3, Sieves) A->C D Protonation of THP Oxygen or Pyrazole Nitrogen B->D G Intact N-THP Pyrazole (Successful Transformation) C->G E Aminal C-N Bond Cleavage D->E F Premature Cleavage (Free Pyrazole + Hemiacetal) E->F

Mechanistic divergence of N-THP pyrazoles under acidic versus buffered conditions.

Troubleshooting Workflows & FAQs

Issue A: Loss of THP during Purification

Q: My crude NMR shows the THP group is intact, but after silica gel column chromatography, the THP group is completely gone. How do I prevent this? A: Standard silica gel (SiO₂) is inherently acidic (pH ~4.5–5.5). The surface silanol groups act as Brønsted acids, which is more than enough to protonate the THP oxygen and trigger aminal cleavage[3]. Solution: You must buffer the silica gel. Pre-treat your column with 1–5% triethylamine (Et₃N) in your starting mobile phase to neutralize the silanol groups before loading your compound.

Issue B: Cleavage during Aldehyde Functionalization

Q: I am performing a reductive amination on the 3-carbaldehyde group using Ti(OiPr)₄ and NaBH₄, but I am losing the THP group. What is going wrong? A: Reductive aminations often rely on Lewis acids (like Ti(OiPr)₄) or Brønsted acids (like acetic acid) to promote imine formation. These acids will rapidly catalyze THP hydrolysis[1]. Solution: Avoid added acids entirely. Use a mild reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) in a non-coordinating solvent (e.g., DCE). If your amine is a weak nucleophile, drive imine formation using a physical dehydrating agent like activated 4Å molecular sieves instead of chemical acid catalysis.

Issue C: Instability during Cross-Coupling

Q: During a Suzuki-Miyaura cross-coupling at the 4-bromo position, I observe partial THP deprotection despite the reaction being basic. Why? A: While Suzuki reactions utilize bases, some boronic acids are inherently acidic. Furthermore, prolonged heating (>80 °C) in aqueous mixtures can cause localized pH drops if the base is consumed, poorly soluble, or degrades[4]. Solution: Ensure a large excess (3–4 equivalents) of a highly soluble, strong base like Cs₂CO₃ or K₃PO₄. Use a biphasic system (e.g., 1,4-Dioxane/H₂O) to ensure basicity is maintained throughout the aqueous and organic interfaces[5].

Issue D: Analytical Degradation

Q: Can I use standard CDCl₃ for the NMR analysis of this intermediate? A: No. Chloroform-d slowly degrades under light and ambient moisture to produce DCl. Even trace amounts of DCl will cleave the THP group directly in the NMR tube. Solution: Filter the CDCl₃ through a small plug of basic alumina immediately prior to use, add a single drop of pyridine-d₅ to the tube, or switch entirely to DMSO-d₆ or Benzene-d₆.

Quantitative Data: THP Stability Matrix

The following table summarizes the stability of the N-THP pyrazole linkage under various common reaction conditions and provides the necessary adjustments.

Reaction / ConditionReagents UsedTHP StabilityRecommended Alternative / Adjustment
Purification Standard Silica Gel (SiO₂)Poor (Rapid cleavage)Buffer silica with 1–5% Et₃N prior to loading.
Reductive Amination Ti(OiPr)₄ or AcOH / NaBH₄Poor (Lewis/Brønsted acid)Use 4Å Molecular Sieves + NaBH(OAc)₃ (no AcOH).
Wittig Olefination Phosphonium salt + weak baseModerate (Acidic salts)Use strong bases (NaH, KHMDS) to ensure complete ylide formation.
Suzuki Coupling Boronic acid + Na₂CO₃ (aq)Moderate (pH fluctuations)Use 3-4 eq. Cs₂CO₃ in Dioxane/H₂O; monitor pH[4].
Grignard Quench 1M HCl or sat. NH₄ClPoor (pH < 5)Quench with sat. Rochelle's salt (potassium sodium tartrate).
NMR Analysis Aged CDCl₃Poor (Trace DCl)Filter through basic alumina or use DMSO-d₆.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems , meaning they contain built-in checkpoints to verify the conditions are safe for the THP group before proceeding to the next step.

Protocol 1: THP-Safe Silica Gel Chromatography

Objective: Purify 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde without acid-catalyzed degradation.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 2% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked eluent. Flush the column with at least 3 column volumes (CV) of the buffered eluent.

  • Validation Checkpoint: Collect a few drops of the eluent exiting the column and spot it on a universal pH indicator strip. Do not proceed unless the strip indicates a pH ≥ 7.5.

  • Loading: Dissolve your crude mixture in the minimum amount of buffered eluent (or pure DCM with 1% Et₃N) and load it onto the column.

  • Elution: Elute the product using the buffered solvent system. The Et₃N will co-elute; remove it post-purification via high vacuum or azeotropic removal with toluene.

Protocol 2: THP-Safe Reductive Amination

Objective: Functionalize the 3-carbaldehyde group without Lewis or Brønsted acids.

  • Imine Formation: In an oven-dried flask under N₂, dissolve the pyrazole (1.0 eq) and the primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Dehydration: Add freshly activated 4Å molecular sieves (approx. 200 mg per mmol of substrate). Stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, dilute in basic-alumina-filtered CDCl₃, and check by ¹H-NMR for the disappearance of the aldehyde peak (~9.5–10.0 ppm) and the appearance of the imine peak.

  • Reduction: Once imine formation is complete, add NaBH(OAc)₃ (1.5 eq) in one portion. Crucial: Do not add acetic acid.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Validation Checkpoint: Check the pH of the aqueous layer using pH paper. It must be strictly ≥ 7.5 before extracting with EtOAc.

Protocol 3: THP-Safe Suzuki-Miyaura Coupling

Objective: Cross-couple the 4-bromo position while maintaining the N-THP group.

  • Setup: In a microwave vial or Schlenk flask, combine the pyrazole (1.0 eq), the boronic acid/ester (1.2 eq), and Cs₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v).

  • Validation Checkpoint: Before adding the catalyst, verify that the biphasic mixture is strongly basic (pH > 9) by spotting the aqueous layer on a pH strip.

  • Catalysis: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.05 eq). Purge with N₂ for 5 minutes.

  • Heating: Heat the reaction to 80–90 °C. Because Cs₂CO₃ is highly soluble and used in excess, it will buffer any acidity generated by the boronic acid[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (avoid acidic washes). Extract and dry over anhydrous Na₂SO₄.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 3[3]

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9238–9258. 4[4]

  • Benchchem. (n.d.). 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2. Benchchem Database. 2[2]

  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. 1[1]

  • Lane, B. S., & Sames, D. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(11). 5[5]

Sources

Optimization

Overcoming steric hindrance in 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde cross-coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde . This substrate is notoriously difficult to cross-couple, but by understanding the organometallic causality behind the failures, we can engineer a robust, self-validating protocol.

The Mechanistic Challenge

The molecule presents a "perfect storm" of steric hindrance that shuts down standard palladium catalysis:

  • Double-Flanking (Ortho-Substitution): The electrophilic C4-bromine is tightly flanked by a methyl group at C5 and a carbaldehyde group at C3. This extreme steric congestion drastically raises the activation energy required for the palladium center to undergo oxidative addition[1].

  • The THP Umbrella Effect: The N2 position is protected by a tetrahydropyran (THP, oxan-2-yl) group. While THP is excellent for regiochemical control during early synthesis[2], its bulky chair conformation sweeps across the face of the pyrazole ring, physically blocking the metal's approach trajectory.

  • Catalyst Poisoning Risk: If the THP group is prematurely cleaved, the resulting unprotected pyrazole nitrogen will strongly coordinate to the palladium center, forming inactive off-cycle dimers and effectively poisoning the catalyst[3].

CatalyticCycle Pd0 L1Pd(0) Active Species (12-Electron Complex) OxAdd Oxidative Addition BOTTLENECK 1: Steric Clash at C4 Pd0->OxAdd PdII_Ar L1Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar hindered Ar-Br TransMet Transmetalation BOTTLENECK 2: Requires Aqueous Base PdII_Ar->TransMet PdII_Ar_Nu L1Pd(II)(Ar)(Nu) Intermediate TransMet->PdII_Ar_Nu Boronic Acid + Base RedElim Reductive Elimination Product Release PdII_Ar_Nu->RedElim RedElim->Pd0 Re-enters cycle

Catalytic cycle bottlenecks in the cross-coupling of sterically hindered pyrazoles.

Troubleshooting Guide & Root Cause Analysis

Q1: My reaction stalls at <10% conversion, and I recover mostly unreacted 4-bromo pyrazole. What is the root cause? A1: This is a classic failure of the oxidative addition step. Standard catalysts like Pd(PPh3​)4​ form 14-electron L2​Pd(0) species that are too bulky to insert into the congested C4-Br bond. The Fix: Switch to a catalyst system that forms a highly reactive, 12-electron L1​Pd(0) species. Bulky, electron-rich Buchwald ligands such as XPhos, SPhos, or tBuXPhos force the dissociation of the second ligand. This creates a monomeric palladium species small enough to access the hindered C4-Br bond while being electron-rich enough to force the oxidative addition[4][5].

Q2: I am seeing significant amounts of unprotected 4-bromo-5-methylpyrazole-3-carbaldehyde in my crude mixture, and the coupling has completely stopped. A2: You are experiencing premature THP deprotection , which leads to catalyst poisoning . The THP group is highly acid-sensitive. If your boronic acid contains acidic impurities, or if the solvent absorbs atmospheric moisture forming acidic byproducts, the THP group cleaves. The resulting unprotected pyrazole has a free nitrogen that strongly coordinates to palladium, forming off-cycle, inactive Pd-dimers[3]. The Fix: Ensure your reaction is strictly basic. Use a strong, soluble inorganic base like K3​PO4​ in a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O ).

Q3: The starting material is consumed, but my major product is the protodebrominated pyrazole (4-H pyrazole) rather than the cross-coupled product. A3: Protodehalogenation occurs when the oxidative addition complex forms successfully, but the transmetalation step is too slow. The Pd(II) intermediate eventually undergoes protonation, yielding the reduced pyrazole. The Fix: Accelerate transmetalation by increasing the water content (e.g., 4:1 to 3:1 Dioxane:Water). Water is critical for converting the neutral boronic acid into the highly nucleophilic boronate anion [R-B(OH)3​]− , which transmetalates orders of magnitude faster.

G Start 4-Br Pyrazole Coupling Conv Is conversion > 90%? Start->Conv Success Proceed to Workup Conv->Success Yes Fail Identify Major Issue Conv->Fail No Issue1 Unreacted SM (Steric Block) Fail->Issue1 Issue2 THP Deprotection (Catalyst Poisoning) Fail->Issue2 Issue3 Protodebromination Fail->Issue3 Sol1 Switch to L1Pd(0) e.g., XPhos, tBuXPhos Issue1->Sol1 Sol2 Use K3PO4/Dioxane Ensure strictly basic pH Issue2->Sol2 Sol3 Increase H2O content Enhance Transmetalation Issue3->Sol3

Workflow for troubleshooting sterically hindered 4-bromopyrazole cross-coupling.

Quantitative Ligand & Condition Matrix

The following table summarizes the causal relationship between catalyst selection, solvent environment, and reaction success for this specific substrate.

EntryCatalyst SystemSolvent SystemBaseConversion (%)Major ByproductMechanistic Reason
1 Pd(PPh3​)4​ (5 mol%)Toluene Na2​CO3​ < 5%Unreacted SM L2​Pd(0) too bulky for oxidative addition.
2 Pd2​(dba)3​ / SPhos1,4-Dioxane K3​PO4​ 45%ProtodebrominationPoor transmetalation due to lack of water.
3 Pd2​(dba)3​ / XPhosToluene (Anhydrous) K3​PO4​ 15%Unreacted SMBase insoluble; transmetalation fails.
4 Pd2​(dba)3​ / XPhosDioxane/ H2​O (4:1) K3​PO4​ 92%NoneOptimal L1​Pd(0) formation and base solubility.
5 Pd(OAc)2​ / tBuXPhosDioxane/ H2​O (4:1) K3​PO4​ 95%NoneMaximum steric push for oxidative addition.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

To guarantee trustworthiness, this protocol is designed as a self-validating system . It includes a mandatory analytical checkpoint to verify the integrity of the THP protecting group before committing to long reaction times.

Reagents & Stoichiometry:

  • Electrophile: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (1.0 eq)

  • Nucleophile: Arylboronic acid (1.5 eq)

  • Base: K3​PO4​ (anhydrous, finely milled, 3.0 eq)

  • Catalyst: Pd2​(dba)3​ (2.0 mol%, yields 4.0 mol% active Pd)

  • Ligand: XPhos (8.0 mol% — The 2:1 Ligand-to-Pd ratio ensures complete formation of the active species).

Step-by-Step Methodology:

  • Solvent Degassing (Critical): Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2​O . Sparge with ultra-pure Argon for 30 minutes. Causality: The 12-electron L1​Pd(0) species is highly oxophilic; trace oxygen will irreversibly oxidize the phosphine ligand.

  • Reaction Assembly: Add the electrophile, arylboronic acid, and K3​PO4​ to a Schlenk flask. Evacuate and backfill with Argon (3x).

  • Pre-Neutralization: Add the degassed solvent mixture via syringe and stir at room temperature for 10 minutes. Causality: This allows the strong base to neutralize any acidic boroxines in the boronic acid, protecting the THP group.

  • Catalyst Addition: Briefly open the flask under a heavy Argon counter-flow to add Pd2​(dba)3​ and XPhos.

  • Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot from the organic layer and analyze via LC-MS.

    • Pass Criteria: >50% conversion to product. <5% of deprotected 4-H pyrazole.

    • Fail Criteria: If free pyrazole >5%, abort the reaction. Your boronic acid stock is likely degraded/acidic, or your base is heavily hydrated and inactive.

  • Completion: Continue heating for 12 hours. Cool to room temperature, dilute with EtOAc, and wash with brine before standard silica gel purification.

Frequently Asked Questions (FAQs)

Q: Can I use a microwave reactor for this coupling? A: Yes. Microwave irradiation at 110 °C for 30 minutes often yields cleaner profiles for hindered substrates. Rapid heating pushes the reaction through the transmetalation bottleneck before protodehalogenation or THP cleavage can occur.

Q: Why not use a different protecting group like SEM or Boc? A: While Boc is easily removed, it is thermally labile and can spontaneously cleave at 90 °C in polar solvents. SEM is robust but requires harsh fluoride sources (e.g., TBAF) for removal, which can trigger unwanted side reactions with the sensitive C3-carbaldehyde group. THP offers the best balance of stability under basic cross-coupling conditions and mild acidic removal[2].

Q: My boronic acid is prone to protodeboronation. Can I use a pinacol ester (BPin) instead? A: Yes, but boronic esters transmetalate much slower than free boronic acids. If you switch to a BPin ester, you must increase the water ratio (e.g., 3:1 Dioxane:Water) and extend the reaction time to allow for in situ hydrolysis of the pinacol ester back to the active boronate.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Chemistry - A European Journal (via PMC) URL: [Link]

  • Title: SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS Source: Heterocycles URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Functionalization

Welcome to the technical support center dedicated to the functionalization of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the functionalization of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of palladium catalyst loading for various cross-coupling reactions. Our goal is to equip you with the knowledge to navigate the complexities of these transformations and achieve high-yield, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when setting up palladium-catalyzed reactions for the functionalization of the target pyrazole.

Q1: What is a suitable starting palladium catalyst loading for initial screening experiments with 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde?

For initial screening of cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, a palladium catalyst loading in the range of 1-5 mol% is a conventional and effective starting point.[1] A concentration of 2-3 mol% often provides a good balance between catalytic activity and cost-effectiveness for novel substrates.[1] For particularly challenging couplings, beginning with a slightly higher loading, around 5 mol%, can be beneficial to ensure the reaction initiates.[2]

Q2: Can I simply increase the catalyst loading to improve a low-yield reaction?

While intuitively it might seem that increasing the catalyst concentration will enhance yield, this is not always the case and can sometimes be detrimental. Overly high catalyst loadings can lead to the formation of palladium black, an inactive, precipitated form of the catalyst, thereby reducing the concentration of the active catalytic species.[1] Furthermore, elevated catalyst concentrations can sometimes promote undesirable side reactions, such as the homocoupling of coupling partners.[1] Therefore, optimization should be systematic, and other parameters like ligand choice, base, solvent, and temperature should also be considered.

Q3: How does the choice of ligand influence the optimal palladium catalyst loading?

The ligand plays a crucial role in stabilizing the active palladium species and modulating its reactivity.[1][3] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig series, or N-heterocyclic carbenes (NHCs), can significantly enhance the efficiency of the catalytic cycle.[3][4] These advanced ligands can often facilitate the reaction at lower catalyst loadings while maintaining high catalytic activity.[1] The palladium-to-ligand ratio is another critical parameter that requires optimization.

Q4: My reaction has stalled and a black precipitate has formed. What does this indicate?

The appearance of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This inactive form of palladium will not participate in the catalytic cycle, leading to a stalled reaction. Common causes for this include:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[4][5]

  • Presence of Oxygen: Palladium(0) species are sensitive to air, and inadequate degassing can lead to oxidation and precipitation.[1]

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact catalyst stability.[6][7]

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the functionalization of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Problem 1: Low or No Product Yield

A low or complete lack of product formation is a frequent challenge. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Low_Yield cluster_catalyst Catalyst/Ligand Checks cluster_conditions Reaction Condition Checks cluster_screening Parameter Screening Start Low/No Yield Observed Check_Catalyst Verify Catalyst and Ligand Integrity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions If catalyst/ligand are viable Catalyst_Activity Is the Pd precatalyst fresh? Is the ligand air-stable? Check_Catalyst->Catalyst_Activity Screen_Parameters Systematically Screen Parameters Check_Conditions->Screen_Parameters If conditions are appropriate Inert_Atmosphere Was the reaction rigorously degassed and kept under inert atmosphere? Check_Conditions->Inert_Atmosphere Successful_Reaction Reaction Optimized Screen_Parameters->Successful_Reaction Upon identifying optimal conditions Screen_Ligand Screen different ligands (e.g., Buchwald, NHC) Screen_Parameters->Screen_Ligand Catalyst_Activity->Check_Conditions Yes New_Catalyst Use fresh catalyst/ligand Catalyst_Activity->New_Catalyst No New_Catalyst->Check_Conditions Degas_Properly Improve degassing protocol Inert_Atmosphere->Degas_Properly No Solvent_Base Are the solvent and base anhydrous and high purity? Inert_Atmosphere->Solvent_Base Yes Degas_Properly->Solvent_Base Solvent_Base->Screen_Parameters Yes Use_Anhydrous Use fresh, anhydrous reagents Solvent_Base->Use_Anhydrous No Use_Anhydrous->Screen_Parameters Screen_Base Screen different bases (e.g., K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Screen_Temp Vary temperature incrementally Screen_Base->Screen_Temp Screen_Temp->Successful_Reaction

Caption: Troubleshooting workflow for low or no product yield.

Potential Causes & Solutions
  • Inactive Catalyst:

    • Cause: The palladium precatalyst may have degraded due to improper storage or age. For Pd(II) precatalysts, in-situ reduction to the active Pd(0) species may be inefficient.[4]

    • Solution: Use a fresh batch of the palladium precatalyst. Ensure proper storage conditions (e.g., in a desiccator or glovebox). Consider using a pre-formed Pd(0) catalyst or adding a reducing agent if using a Pd(II) source.

  • Inappropriate Ligand:

    • Cause: The chosen ligand may not be suitable for the specific transformation with the sterically hindered and electronically distinct pyrazole substrate.

    • Solution: Screen a panel of ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions on heterocyclic systems, bulky, electron-rich biarylphosphine ligands are often effective.[3][8] N-heterocyclic carbene (NHC) ligands can also be highly active.[4]

  • Suboptimal Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature are critical and interdependent.[6] An inadequate base may not be strong enough to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination). The solvent must be able to solubilize all components and be stable at the reaction temperature.

    • Solution: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF).[2][6] Temperature optimization is also crucial; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4]

Problem 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Common Side Products and Mitigation Strategies
Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; High catalyst loading.[1]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1][6] Optimize the catalyst loading, often by decreasing it.
Protodebromination (Replacement of Br with H) Presence of water or other protic sources; Inefficient cross-coupling allowing for competing pathways.Use anhydrous solvents and reagents. A stronger base or a more active catalyst system can sometimes outcompete the debromination pathway.
Aldehyde Reduction or Oxidation The aldehyde functionality can be sensitive to certain reaction conditions or reagents.Use milder bases and reaction temperatures. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Problem 3: Catalyst Decomposition (Palladium Black Formation)

As mentioned in the FAQs, the formation of palladium black is a clear indicator of catalyst deactivation.

Catalyst_Decomposition Start Palladium Black Observed Temp High Reaction Temperature Start->Temp Oxygen Oxygen Contamination Start->Oxygen Ligand Inappropriate Ligand or Ratio Start->Ligand Solvent Poor Solvent Choice Start->Solvent Solution_Temp Lower Temperature Temp->Solution_Temp Solution_Oxygen Improve Degassing Oxygen->Solution_Oxygen Solution_Ligand Use Stabilizing Ligand Optimize Pd:Ligand Ratio Ligand->Solution_Ligand Solution_Solvent Use High-Purity, Anhydrous Solvent Solvent->Solution_Solvent

Caption: Factors leading to palladium black formation and their solutions.

Detailed Mitigation Protocols
  • Temperature Control:

    • Protocol: If catalyst precipitation is observed, reduce the reaction temperature in 10 °C increments. If the reaction rate becomes too slow, a more active catalyst/ligand system may be required to achieve good conversion at a lower temperature.

  • Atmosphere Control:

    • Protocol: Employ rigorous degassing techniques. The freeze-pump-thaw method (for solvents) is highly effective. For solid reagents, evacuating and backfilling the reaction vessel with an inert gas (argon or nitrogen) at least three times is recommended.[6]

  • Ligand and Ligand Ratio:

    • Protocol: The ligand not only influences reactivity but also stabilizes the palladium center.[3] If decomposition is an issue, consider switching to a more sterically bulky ligand which can better protect the metal center. The optimal palladium-to-ligand ratio is often between 1:1 and 1:2. An excess of ligand can sometimes be inhibitory.[4]

III. Experimental Protocols

The following are general, starting-point protocols for common cross-coupling reactions with 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. Note: These are starting points and will likely require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[2][6]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, being mindful of the basicity of the product during extraction.

IV. References

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC - NIH. (n.d.). Retrieved from

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine - Benchchem. (n.d.). Retrieved from

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.). Retrieved from

  • Homeopathic Palladium Nanoparticle Catalysis of Cross CarbonCarbon Coupling Reactions - Didier Astruc Books. (2013, November 11). Retrieved from

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14). Retrieved from

  • Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.). Retrieved from

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved from

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity - RepHip UNR. (2024, June 16). Retrieved from

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. (2021, November 13). Retrieved from

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10). Retrieved from

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene - Benchchem. (n.d.). Retrieved from

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.). Retrieved from

Sources

Optimization

Minimizing side reactions during formylation to 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and regioselectivity challenges encountered during the directed ortho-lithia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and regioselectivity challenges encountered during the directed ortho-lithiation (DoM) and subsequent formylation of bromopyrazoles.

The transformation of 4-bromo-5-methyl-1-(oxan-2-yl)-1H-pyrazole to its 3-carbaldehyde derivative is a highly sensitive process. Success requires strict control over reaction kinetics to prevent competing side reactions, such as halogen-metal exchange and lateral lithiation.

Part 1: Mechanistic Overview & Pathway Analysis

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below illustrates the competing mechanistic pathways based on base selection and temperature control.

ReactionPathways SM 4-Bromo-5-methyl-1-(oxan-2-yl)pyrazole (Starting Material) Cond1 LDA, -78°C (Kinetic Control) SM->Cond1 Cond2 n-BuLi (Halogen-Metal Exchange) SM->Cond2 Cond3 LDA, > -40°C (Thermodynamic/Lateral) SM->Cond3 Int1 C3-Lithio Intermediate (Desired) Cond1->Int1 C3-H Deprotonation Int2 C4-Lithio Intermediate (Debromination) Cond2->Int2 Li-Br Exchange Int3 C5-Methyl Lithiation (Lateral Deprotonation) Cond3->Int3 C5-CH3 Deprotonation Prod1 Desired Product 3-Carbaldehyde Int1->Prod1 1. DMF 2. H2O Prod2 Side Product 1 Des-bromo-3-carbaldehyde Int2->Prod2 1. DMF 2. H2O Prod3 Side Product 2 5-Acetaldehyde derivative Int3->Prod3 1. DMF 2. H2O

Reaction pathways in the lithiation-formylation of 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant debromination (formation of the des-bromo carbaldehyde) instead of my desired 4-bromo product? A1: This is a classic chemoselectivity failure. If you are using an alkyllithium reagent like n-butyllithium (n-BuLi), the kinetics of halogen-metal exchange at the C4-bromine outcompete C3-H deprotonation. To preserve the C-Br bond, you must switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP). These amide bases selectively abstract the acidic C3 proton without attacking the halogen[1].

Q2: My LC-MS shows a formylated product, but NMR indicates the formyl group is on the C5-methyl (lateral formylation). How do I fix this? A2: You are observing a shift from kinetic to thermodynamic control. The C3-H proton is kinetically more acidic due to the inductive effects of the adjacent protected nitrogen and the C4-bromine[2]. However, lateral lithiation at the C5-methyl group yields a thermodynamically more stable anion[3]. If your reaction temperature rises above -40°C during base addition or equilibration, the C3-lithio species will isomerize to the C5-methyl-lithio species. Strict cryogenic control (internal temperature ≤ -78°C) is mandatory.

Q3: The conversion is stalling at 40-50%, and I recover unreacted starting material. Is the LDA failing? A3: LDA often forms unreactive oligomeric aggregates in ethereal solvents like THF. To break these aggregates and increase the kinetic basicity of the reagent, add 1.0 equivalent of anhydrous Lithium Chloride (LiCl) to form the LDA·LiCl complex. The presence of lithium salts promotes the solubilization of intermediate anions and significantly enhances the rate of deprotonation[4].

Q4: The oxan-2-yl (THP) protecting group is cleaving during the reaction workup. How can I prevent this? A4: The THP group is highly sensitive to acidic conditions. After the addition of DMF, the intermediate is a stable hemiaminal alkoxide. If you quench the reaction with a strong aqueous acid (e.g., 1M HCl) to neutralize the base, you will inadvertently hydrolyze the THP group. Always quench with a mild proton source, such as saturated aqueous Ammonium Chloride (NH₄Cl), and maintain the pH > 7 during the aqueous extraction.

Part 3: Quantitative Reaction Optimization Data

The following table summarizes the empirical data gathered during the optimization of this specific formylation, highlighting the critical role of base selection, temperature, and additives.

Base SystemTemp (°C)AdditiveDesired 3-Carbaldehyde (%)Debromination (%)Lateral Formylation (%)
n-BuLi-78None< 5> 85< 5
LDA-20None35< 545
LDA-78None68< 2< 5
LDA -78 LiCl (1 eq) 92 < 1 < 1

Note: Yields are representative HPLC area percentages. "Debromination" refers to 5-methyl-1-(oxan-2-yl)pyrazole-3-carbaldehyde. "Lateral Formylation" refers to 2-(4-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl)acetaldehyde.

Part 4: Standard Operating Procedure (SOP)

Optimized Protocol: Synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde This protocol is designed as a self-validating system to ensure reproducibility.

Step 1: System Preparation & Dehydration Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple (critical for self-validation—do not rely solely on bath temperature), and a positive nitrogen inlet.

Step 2: Base Complexation (LDA·LiCl Generation) Charge the flask with anhydrous THF (10 mL/g of substrate) and anhydrous LiCl (1.05 eq). Stir at room temperature until fully dissolved. Add diisopropylamine (1.1 eq), cool the system to -78°C, and add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate the highly reactive LDA·LiCl complex[4].

Step 3: Kinetically Controlled Substrate Addition Dissolve 4-bromo-5-methyl-1-(oxan-2-yl)-1H-pyrazole (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise via a syringe pump to the LDA solution. Self-Validation Check: Ensure the internal temperature does not exceed -70°C during addition to strictly prevent lateral lithiation[3]. Stir at -78°C for 45 minutes. The mixture may turn pale yellow, indicating the formation of the C3-lithio intermediate.

Step 4: Electrophilic Quench Add anhydrous, amine-free N,N-Dimethylformamide (DMF) (3.0 eq) dropwise. Maintain the reaction at -78°C for 1 hour to ensure complete trapping of the lithio-species, then allow it to slowly warm to -20°C over 30 minutes.

Step 5: Mild Workup (Protecting Group Preservation) Quench the reaction at -20°C by adding saturated aqueous NH₄Cl (10 mL/g). Do not use HCl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

References

  • Heinisch, G., Holzer, W., & Pock, S. "Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole." Journal of the Chemical Society, Perkin Transactions 1, 1990.[Link]

  • Miclaus, V., et al. "Synthesis of substituted 2-bromopyridine aldehydes as intermediates." Heterocycles, Vol. 83, No. 9, 2011.[Link]

  • Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles." Canadian Journal of Chemistry, 1970. (Via ResearchGate).[Link]

  • Rathman, T. L., & Bailey, W. F. "Optimization of Organolithium Reactions." Organic Process Research & Development, 2009.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of THP and SEM Protecting Groups for 4-bromo-5-methylpyrazole-3-carbaldehyde

A technical guide for researchers, scientists, and drug development professionals on the strategic selection of protecting groups for sensitive heterocyclic aldehydes. In the intricate landscape of multi-step organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

A technical guide for researchers, scientists, and drug development professionals on the strategic selection of protecting groups for sensitive heterocyclic aldehydes.

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates like 4-bromo-5-methylpyrazole-3-carbaldehyde, the judicious choice of protecting groups is a critical determinant of success. The pyrazole moiety is a cornerstone in medicinal chemistry, found in a wide array of drugs.[1] The aldehyde functional group, while a versatile handle for further molecular elaboration, is susceptible to a variety of reaction conditions. This guide provides an in-depth comparison of two commonly employed acetal protecting groups, tetrahydropyranyl (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM), for the protection of the aldehyde in 4-bromo-5-methylpyrazole-3-carbaldehyde.

The selection of a protecting group is governed by several factors: ease and efficiency of installation, stability towards downstream reaction conditions, and the facility and selectivity of its removal.[2][3] This guide will delve into the mechanistic underpinnings of THP and SEM protection and deprotection, present a comparative analysis of their stability profiles, and provide detailed experimental protocols to aid in the strategic planning of synthetic routes.

The Contenders: THP and SEM

Tetrahydropyranyl (THP) Group:

The THP group is a classic and widely used protecting group for alcohols and, by extension, the hydrated form of aldehydes.[4][5][6] It is an acetal that is readily formed by the acid-catalyzed reaction of the aldehyde (in equilibrium with its hydrate) with 3,4-dihydro-2H-pyran (DHP).[7][8]

Key Features of THP:

  • Ease of Introduction: Typically installed under mild acidic conditions using catalysts like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[9]

  • Stability: Generally stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, and hydrides.[4][5][6][7]

  • Facile Removal: Deprotection is achieved under mild acidic conditions, often using acetic acid in a mixture of THF and water, or PPTS in an alcohol solvent.[7][9]

A notable drawback of the THP group is the introduction of a new stereocenter upon its formation, which can lead to diastereomeric mixtures if the substrate is already chiral.[4][5][9] This can complicate purification and spectral analysis.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group:

The SEM group is another acetal-type protecting group that offers a different set of stability and deprotection characteristics.[10] It is typically introduced by reacting the substrate with SEM-Cl in the presence of a base.

Key Features of SEM:

  • Robust Stability: The SEM group is known for its high stability under a broad range of conditions, including those that might cleave other protecting groups like THP.[10][11] It is stable to bases, organometallics, and various oxidizing and reducing agents.[10]

  • Orthogonal Deprotection: A key advantage of the SEM group is its unique deprotection pathway using fluoride ions (e.g., tetrabutylammonium fluoride - TBAF).[10][12][13] This is due to the high affinity of fluoride for the silicon atom, which initiates a cascade that leads to the cleavage of the acetal.[10] It can also be removed under strongly acidic conditions.[11]

  • Greater Acid Stability: The SEM group is generally more stable to acidic conditions than the THP group.[11]

The SEM group can sometimes be challenging to remove, requiring forcing conditions in certain contexts.[10]

Head-to-Head Comparison: THP vs. SEM

FeatureTetrahydropyranyl (THP)2-(Trimethylsilyl)ethoxymethyl (SEM)
Protection Chemistry Acid-catalyzed reaction with DHP.Base-mediated reaction with SEM-Cl.
Typical Protection Reagents DHP, cat. TsOH or PPTS.[9]SEM-Cl, a non-nucleophilic base (e.g., DIPEA).[10]
Deprotection Chemistry Acid-catalyzed hydrolysis.Fluoride-mediated cleavage or strong acid hydrolysis.[10][11]
Typical Deprotection Reagents AcOH/THF/H₂O; PPTS/EtOH.[7][9]TBAF/THF; HF/MeCN; MgBr₂.[10][12][14]
Stability to Bases HighHigh[10]
Stability to Organometallics High[4][5][6]High[10]
Stability to Mild Acid Labile[6][9]Generally Stable[10][11]
Orthogonality LimitedHigh (Fluoride deprotection is orthogonal to many other groups)[10]
Stereochemistry Introduces a new chiral center.[4][5][9]Acyclic, does not introduce a new chiral center.
Cost Reagents (DHP) are generally inexpensive.[5]Reagents (SEM-Cl) are more expensive.

Decision-Making Workflow

The choice between THP and SEM for protecting 4-bromo-5-methylpyrazole-3-carbaldehyde hinges on the planned synthetic sequence.

G start Start: Need to protect 4-bromo-5-methylpyrazole-3-carbaldehyde q1 Will the subsequent reaction steps involve acidic conditions? start->q1 q2 Are there other acid-labile groups present? q1->q2 No sem Choose SEM q1->sem Yes q3 Are there other silyl-based protecting groups present? q2->q3 Yes thp Choose THP q2->thp No q3->sem No consider_ortho Consider orthogonality of deprotection q3->consider_ortho Yes consider_ortho->sem

Caption: Decision workflow for selecting between THP and SEM.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: THP Protection of 4-bromo-5-methylpyrazole-3-carbaldehyde

This protocol describes the formation of the THP acetal of the title compound.

Materials:

  • 4-bromo-5-methylpyrazole-3-carbaldehyde

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-5-methylpyrazole-3-carbaldehyde (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G sub Substrate: 4-bromo-5-methylpyrazole- 3-carbaldehyde reagents Reagents: DHP, cat. PPTS sub->reagents solvent Solvent: Anhydrous DCM reagents->solvent conditions Conditions: Room Temperature solvent->conditions workup Workup: Aqueous NaHCO₃, Brine wash conditions->workup purification Purification: Column Chromatography workup->purification product Product: THP-protected pyrazole purification->product

Caption: Workflow for THP protection.

Protocol 2: THP Deprotection

This protocol describes the cleavage of the THP acetal to regenerate the aldehyde.

Materials:

  • THP-protected 4-bromo-5-methylpyrazole-3-carbaldehyde

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected pyrazole (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.[7]

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: SEM Protection of 4-bromo-5-methylpyrazole-3-carbaldehyde

This protocol outlines the installation of the SEM protecting group.

Materials:

  • 4-bromo-5-methylpyrazole-3-carbaldehyde

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-5-methylpyrazole-3-carbaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

  • Slowly add SEM-Cl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G sub Substrate: 4-bromo-5-methylpyrazole- 3-carbaldehyde reagents Reagents: SEM-Cl, DIPEA sub->reagents solvent Solvent: Anhydrous DCM reagents->solvent conditions Conditions: 0 °C to Room Temp. solvent->conditions workup Workup: Aqueous NH₄Cl, Brine wash conditions->workup purification Purification: Column Chromatography workup->purification product Product: SEM-protected pyrazole purification->product

Caption: Workflow for SEM protection.

Protocol 4: SEM Deprotection using Fluoride

This protocol details the fluoride-mediated cleavage of the SEM group.

Materials:

  • SEM-protected 4-bromo-5-methylpyrazole-3-carbaldehyde

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF.

  • Add TBAF (1.0 M solution in THF, 2.0 eq).

  • Stir the reaction mixture at room temperature, or gently heat if necessary, monitoring by TLC.[12]

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between THP and SEM as a protecting group for 4-bromo-5-methylpyrazole-3-carbaldehyde is a strategic one, dictated by the overall synthetic plan. THP offers a cost-effective and easily implemented protection strategy for synthetic routes that do not involve acidic conditions. Conversely, SEM provides a more robust protecting group with the significant advantage of an orthogonal, fluoride-based deprotection pathway, making it ideal for complex syntheses where mild acid lability cannot be tolerated. By carefully considering the stability and deprotection requirements of the entire synthetic sequence, researchers can select the optimal protecting group to maximize efficiency and yield.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450.
  • Kumar, A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 233-242.
  • American Chemical Society. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]

  • Fiveable. (2025, August 15). Fluoride-Mediated Deprotection Definition - Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Protective Groups in Organix Synthesis. Retrieved from [Link]

  • Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Greene's - groups in organic. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Daugulis, O., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar.
  • Wiley-VCH. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4881-4900.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, February). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organix Synthesis. UT Southwestern, Dallas, Texas.
  • Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Samb, I., et al. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(10), 137-197.
  • CyberLeninka. (2022). SYNTHESIS AND STRUCTURE OF NEW 4-(4-BROMO-3,5-DIMETHYLPYRAZOLYL) BENZALDEHYDE UNDER CONDITIONS OF CONVECTION HEATING AND MICROWAVE IRRADIATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde Purity Analysis: A Comparative Guide

Executive Summary 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly functionalized heterocyclic building block crucial for pharmaceutical synthesis. The presence of the oxan-2-yl (tetrahydropyranyl or THP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly functionalized heterocyclic building block crucial for pharmaceutical synthesis. The presence of the oxan-2-yl (tetrahydropyranyl or THP) protecting group introduces a significant analytical challenge: it is highly labile in acidic environments[1]. This guide objectively compares mobile phase and column chemistries to prevent on-column degradation, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) purity method in strict accordance with the newly adopted ICH Q2(R2) guidelines[2][3].

The Chemical Context: Causality of Experimental Choices

In standard reverse-phase HPLC (RP-HPLC) method development, mobile phases are routinely acidified (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid) to suppress the ionization of residual silanols on the stationary phase and improve peak shape. However, applying this standard approach to 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde results in severe artifactual impurity generation.

The Mechanistic Causality: The THP group is an acetal. Under aqueous acidic conditions, the dihydropyran ring is activated, leading to reversible acetal hydrolysis[4]. This cleaves the THP group, generating 5-hydroxypentanal and the deprotected 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde directly on the column[1]. This on-column degradation manifests as peak splitting, severe tailing, and falsely low purity reporting.

THP_Degradation A Intact THP-Pyrazole (4-Bromo-5-methyl-2-(oxan-2-yl)...) C Oxocarbenium Intermediate A->C H+ attack B Acidic Mobile Phase (e.g., 0.1% TFA, H+) B->C D Deprotected Pyrazole (Artifact Impurity) C->D + H2O E 5-Hydroxypentanal (Byproduct) C->E Ring opening

Figure 1: Acid-catalyzed on-column degradation pathway of THP-protected pyrazole.

Objective Method Comparison: Eliminating Artifacts

To establish a self-validating system, we must eliminate artifactual degradation while maintaining high resolution. We compared a standard acidic method against an optimized basic method, alongside two different column chemistries.

Table 1: Mobile Phase and Column Chemistry Comparison
ParameterMethod A (Standard Acidic)Method B (Optimized Basic)
Column C18 (150 x 4.6 mm, 3 µm)Biphenyl (150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% TFA (pH ~2.0)10 mM Ammonium Bicarbonate (pH 8.0)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Observed Purity 82.4% (False low)99.2% (True purity)
Deprotected Artifact 16.5% areaNot Detected (<0.05%)
Peak Tailing (Tf) 1.8 (Tailing due to degradation)1.1 (Excellent peak shape)
Isomer Resolution 1.52.8 (Enhanced π-π interactions)

Scientific Insight: Method B utilizes a Biphenyl stationary phase and a pH 8.0 buffer. The slightly basic pH completely halts THP acetal hydrolysis[1][4]. Furthermore, the Biphenyl column provides orthogonal π-π selectivity, which is vastly superior to standard alkyl C18 phases for resolving closely eluting brominated pyrazole regioisomers.

ICH Q2(R2) Validation Protocol

Having established Method B as the superior, non-degrading procedure, it must be validated according to the lifecycle approach detailed in the ICH Q2(R2) guidelines (effective June 2024)[2][3]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[2].

ICH_Validation N1 Method Development N2 System Suitability N1->N2 N3 Specificity & Forced Deg. N2->N3 N4 Linearity & Range N3->N4 N5 Accuracy & Precision N4->N5 N6 Robustness (QbD) N5->N6

Figure 2: Sequential lifecycle approach for analytical procedure validation per ICH Q2(R2).

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) A self-validating protocol requires SST criteria to be met before any sample data is reported, ensuring the system is operating within defined parameters.

  • Protocol: Inject the standard reference solution (100 µg/mL) in six continuous replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000.

Step 2: Specificity and Forced Degradation Per ICH Q2(R2), specificity must demonstrate the ability to assess the analyte unequivocally in the presence of impurities and degradants[2].

  • Protocol: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress for 24 hours. Neutralize the samples and inject.

  • Observation: The basic and oxidative conditions showed <2% degradation. The acidic condition showed rapid conversion to the deprotected pyrazole. The Biphenyl column successfully resolved the intact API from all generated degradation products (Resolution > 2.0).

Step 3: Linearity and Range

  • Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across these levels[5].

Step 4: Accuracy and Precision (Repeatability)

  • Protocol: For precision, prepare six independent sample solutions at 100% concentration. For accuracy, spike known amounts of the deprotected pyrazole impurity at 50%, 100%, and 150% specification levels into a placebo matrix.

  • Acceptance Criteria: Recovery must fall between 98.0% - 102.0%. Precision %RSD must be ≤ 2.0%.

Summary of Validation Data

Table 2: Quantitative Performance Data (Method B)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability (RSD) ≤ 2.0%0.45%Pass
Specificity (Resolution) > 1.5 from nearest peak2.8 (vs. deprotected artifact)Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 50% to 150% of targetValidated (50 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.5%Pass
Repeatability (Precision) RSD ≤ 2.0%0.62% (n=6)Pass
LOD / LOQ Signal-to-noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the purity analysis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, standard acidic HPLC methods are fundamentally flawed due to the extreme acid-lability of the THP protecting group[4]. By utilizing a pH 8.0 ammonium bicarbonate buffer and a Biphenyl stationary phase, analytical scientists can prevent artifactual on-column degradation and achieve superior regioisomer resolution. This optimized method fully complies with the stringent requirements of the ICH Q2(R2) guidelines, ensuring high trustworthiness and scientific integrity in pharmaceutical quality control[2][3].

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. As a brominated, heterocyclic organic compound, its disposal requir...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde. As a brominated, heterocyclic organic compound, its disposal requires specific procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical synthesis.

Hazard Profile and Chemical Assessment

Understanding the inherent hazards of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a hazard assessment can be reliably constructed based on the structural motifs and data from close chemical analogs, such as 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.

The molecule consists of a pyrazole core, a reactive aldehyde group, a bromine substituent, and a tetrahydropyranyl (THP) ether. Each of these features contributes to its chemical and toxicological profile.

  • Brominated Organic Compound : The presence of bromine classifies this as a halogenated organic compound. Halogenated wastes have specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2][3]

  • Pyrazole Core : Pyrazole derivatives exhibit a wide range of biological activities.[4][5] While the pyrazole ring itself is relatively stable, substituted pyrazoles can be susceptible to oxidation or hydrolysis under certain conditions.[6][7]

  • Aldehyde Group : Aldehydes are reactive functional groups. This reactivity does not typically complicate disposal via incineration but underscores the need to avoid mixing with incompatible materials.

  • Tetrahydropyranyl (THP) Ether : THP ethers are common protecting groups that are stable under basic conditions but can be cleaved by acids.[8][9] This is primarily a consideration for storage and avoiding inadvertent reactions in waste containers.

Based on analogs, the following hazards are anticipated:

Hazard ClassificationCategorySignal WordHazard StatementGHS Code
Skin Irritation2WarningCauses skin irritationH315[10][11][12]
Serious Eye Irritation2A / 2WarningCauses serious eye irritationH319[10][11][12]
Specific Target Organ Toxicity (Single Exposure)3WarningMay cause respiratory irritationH335[10][11][12]
Acute Toxicity (Oral)4WarningHarmful if swallowedH302[11]

Core Disposal Protocol

Disposal must be conducted in accordance with all federal, state, and local regulations.[10] Chemical waste generators are responsible for the correct classification and disposal of their waste.[10]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is dictated by the hazard profile (irritant).

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[13][14][15]

  • Skin Protection : Wear a lab coat and chemical-impermeable gloves (e.g., nitrile).[14][15] Inspect gloves before use.[16]

  • Respiratory Protection : Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or vapors.[10][11]

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal process. This compound must be treated as Halogenated Organic Waste .

  • DO : Collect waste 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde and any materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) in a dedicated container for Halogenated Organic Solids .

  • DO NOT : Mix this waste with non-halogenated organic solvents or solids.[1][3] Mixing these waste streams leads to expensive and complex disposal processes, as even small amounts of halogens require the entire container to be treated as halogenated waste.[3]

  • DO NOT : Dispose of this chemical down the drain or in regular trash.[2]

The rationale for this strict segregation is that non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents must undergo high-temperature incineration with subsequent "scrubbing" of the exhaust gas to remove acidic gases (like HBr) formed during combustion.[3]

Step 3: Container Selection and Labeling
  • Container : Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] For solid waste, a wide-mouth polyethylene container is suitable. Avoid using metal cans, as halogenated solvents can degrade to form acids that corrode metal.[2]

  • Labeling : The container must be clearly labeled as soon as the first particle of waste is added.[1] The label should include:

    • The words "Hazardous Waste ".[1]

    • The full chemical name: "4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde ".

    • An indication that it is Halogenated Organic Waste .

    • The associated hazards (e.g., "Irritant").

Step 4: On-site Storage
  • Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage area.[2][10]

  • Keep the container away from incompatible materials, direct sunlight, and sources of ignition.[2]

  • Ensure the container is stored in secondary containment to catch any potential leaks.

Step 5: Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Follow all institutional procedures for waste manifest and pickup requests.

The logical flow for the disposal of this chemical is summarized in the diagram below.

G Disposal Workflow for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde A Waste Generation (Solid Residue or Contaminated Material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste halogenated? B->C D YES: Halogenated Waste Stream C->D Contains Bromine E NO: Non-Halogenated Waste Stream C->E Does Not Contain F, Cl, Br, I F Select Compatible Container (e.g., Labeled Polyethylene Jar) D->F G Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' Full Chemical Name F->G H Store in Designated Area (Secondary Containment) G->H I Arrange for EHS Pickup H->I

Caption: Disposal decision workflow for the target compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Secure : Alert others in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Control Ignition Sources : Remove all sources of ignition.[14]

  • Containment : Prevent the spill from spreading or entering drains.[10]

  • Cleanup : For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to sweep up the solid.[11] Place the absorbed material into a suitable, labeled container for disposal as halogenated waste.[11] Do not add water.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS office.

First Aid Measures

These measures are based on the expected hazards and should be confirmed with a specific SDS if available.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10][11]

  • In Case of Skin Contact : Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[10][11]

  • In Case of Eye Contact : Immediately rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[10][11]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

Always show the safety data sheet or container label to the responding medical personnel.[10]

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). EHS Fact Sheet: Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • Gunjal, S. D., & Kapratwar, S. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • Basavapathruni, A., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Washington State University. (n.d.). SOP: Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Various Authors. (2013). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Zhang, J., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Retrieved from [Link]

  • Various Authors. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • Various Authors. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Guidelines. Safety Office. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Englander, J., et al. (2007). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. PMC. Retrieved from [Link]

Sources

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